N-Methyl-1-(methylsulfonyl)piperidin-3-amine hydrochloride
Description
Properties
Molecular Formula |
C7H17ClN2O2S |
|---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
N-methyl-1-methylsulfonylpiperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-8-7-4-3-5-9(6-7)12(2,10)11;/h7-8H,3-6H2,1-2H3;1H |
InChI Key |
BOACAKXEUCQSSX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCN(C1)S(=O)(=O)C.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material and Key Intermediates
The synthesis typically begins with a piperidin-3-amine derivative, often protected or substituted at nitrogen positions to allow selective functionalization:
- (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is a common intermediate used to introduce methyl and methylsulfonyl groups selectively.
- Protection of amine groups with benzyl or other protecting groups facilitates selective reactions at other sites.
Protection and Debenzylation
- The amine group is protected by reacting with a protecting agent in a suitable solvent to form a protected intermediate.
- Debenzylation is then carried out using a suitable debenzylating agent (e.g., catalytic hydrogenation or chemical reagents) to remove the benzyl group without affecting other functionalities.
Introduction of Methyl and Methylsulfonyl Groups
- The methyl group is introduced typically by methylation using methylating agents such as methyl iodide or methyl sulfate under basic conditions.
- The methylsulfonyl group is introduced by oxidation of a methylthio intermediate or direct sulfonylation using methylsulfonyl chloride or related reagents.
Final Deprotection and Salt Formation
- After the introduction of all functional groups, the compound is deprotected if necessary.
- The free amine is then converted into its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, enhancing stability and solubility.
Representative Synthetic Route
| Step | Reaction Description | Reagents & Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Protection of 3-amine group | Protecting agent (e.g., benzyl chloride), solvent (e.g., dichloromethane) | Protected piperidin-3-amine |
| 2 | Debenzylation | Hydrogenation catalyst (Pd/C), H2 gas, solvent (ethanol) | Deprotected amine intermediate |
| 3 | Methylation | Methyl iodide, base (e.g., K2CO3), solvent (acetone) | N-methylated piperidin-3-amine |
| 4 | Sulfonylation | Methylsulfonyl chloride, base (e.g., triethylamine), solvent (dichloromethane) | N-methyl-1-(methylsulfonyl)piperidin-3-amine |
| 5 | Salt formation | HCl gas or HCl in solvent (ether or ethanol) | N-Methyl-1-(methylsulfonyl)piperidin-3-amine hydrochloride |
Research Findings and Optimization
- Yield Improvement: Processes have been refined to improve yields by optimizing reaction times, temperatures, and reagent stoichiometry.
- Reaction Time Reduction: Use of microwave-assisted synthesis and optimized catalysts has shortened reaction times in protection and deprotection steps.
- Purity Enhancement: Chromatographic purification and recrystallization from appropriate solvents have been employed to obtain high-purity hydrochloride salt.
- Environmental Considerations: Solvent selection and reagent choice have been adjusted to reduce waste and improve safety profiles.
Analytical Data Supporting Preparation
Typically, the synthesized compound is characterized by:
- NMR Spectroscopy: Confirms methyl and methylsulfonyl substitutions on the piperidine ring.
- Mass Spectrometry: Confirms molecular weight consistent with N-Methyl-1-(methylsulfonyl)piperidin-3-amine.
- Melting Point: Hydrochloride salt shows a distinct melting point indicative of purity.
- HPLC: Used to assess purity and confirm absence of starting materials or side-products.
Summary Table of Key Reagents and Conditions
| Step | Reagent(s) | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Protection | Benzyl chloride or equivalent | Dichloromethane | 0–25 °C | 2–4 h | Protects amine selectively |
| Debenzylation | Pd/C, H2 gas | Ethanol | Room temp | 4–6 h | Gentle removal of benzyl group |
| Methylation | Methyl iodide, K2CO3 | Acetone | Reflux | 6–8 h | Alkylation of amine nitrogen |
| Sulfonylation | Methylsulfonyl chloride, Et3N | DCM | 0–5 °C to RT | 1–3 h | Introduction of methylsulfonyl group |
| Salt formation | HCl (gas or solution) | Ether or ethanol | 0–25 °C | 1–2 h | Formation of hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(methylsulfonyl)piperidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the piperidine ring.
Scientific Research Applications
Medicinal Chemistry
N-Methyl-1-(methylsulfonyl)piperidin-3-amine hydrochloride has been investigated for its potential therapeutic effects, particularly as an anti-tuberculosis agent. Research indicates that compounds related to this structure can target cell wall biosynthesis in Mycobacterium tuberculosis, showing promising activity against both replicating and multidrug-resistant strains .
Case Study : A study identified a structurally similar compound that inhibited Mtb with minimum inhibitory concentrations (MICs) below 0.5 μM, suggesting that modifications to the piperidine structure could enhance efficacy against tuberculosis .
Organic Synthesis
The compound serves as an intermediate in the synthesis of complex organic molecules. Its unique methylsulfonyl group enhances reactivity, making it valuable in creating diverse chemical entities.
Data Table: Common Reactions Involving this compound
| Reaction Type | Common Reagents |
|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate |
| Reduction | Lithium aluminum hydride, sodium borohydride |
| Substitution | Various nucleophiles (amines, thiols) |
Biological Activities
Research suggests that this compound may exhibit various biological activities beyond anti-tuberculosis effects. Studies have indicated potential roles in inhibiting cyclin-dependent kinases (CDKs), which are crucial in cancer therapy .
Case Study : A patent application highlighted tricyclic amine compounds related to this structure as effective CDK2 inhibitors for treating cancer, emphasizing the importance of the methylsulfonyl group in enhancing biological activity .
Industrial Applications
In industrial settings, this compound is used in large-scale production processes due to its favorable yield and purity characteristics. Continuous flow processes are often employed to optimize production efficiency while ensuring safety and cost-effectiveness.
Mechanism of Action
The mechanism of action of N-Methyl-1-(methylsulfonyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with N-Methyl-1-(methylsulfonyl)piperidin-3-amine hydrochloride but differ in substituents and applications:
Physicochemical and Functional Comparisons
- Polarity and Solubility: The methylsulfonyl group in the target compound increases polarity compared to benzyl () or nitroquinoxaline () derivatives, likely enhancing aqueous solubility but reducing lipid membrane permeability.
- Reactivity : The sulfonamide group may act as a hydrogen-bond acceptor, influencing binding to biological targets (e.g., enzymes or receptors). This contrasts with the electron-deficient nitro group in ’s compound, which could participate in redox reactions.
- Stereochemical Impact : Unlike (S)-piperidin-3-amine hydrochloride (), the stereochemistry of the target compound is unspecified. Enantiopure analogs often exhibit distinct pharmacokinetic or pharmacodynamic profiles.
Biological Activity
N-Methyl-1-(methylsulfonyl)piperidin-3-amine hydrochloride is a piperidine derivative with significant biological activity. This compound is characterized by its unique structural features, including a methylsulfonyl group, which enhances its solubility and reactivity, making it a subject of interest in medicinal chemistry and pharmacological research.
- Molecular Formula : C₇H₁₆N₂O₂S
- Molecular Weight : 192.28 g/mol
The presence of the methylsulfonyl group contributes to the compound's biological interactions, allowing it to act as a ligand for various receptors and enzymes. This interaction profile suggests potential therapeutic applications in drug development targeting specific biological pathways .
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies indicate efficacy against certain bacterial strains, including Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong antibacterial activity .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease, which are important targets in the treatment of various diseases, including Alzheimer's disease and urinary tract infections .
- Antiviral Activity : Ongoing research is investigating its antiviral properties, particularly against viral strains that pose significant health risks .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The methylsulfonyl group enhances the compound's binding affinity to these targets, facilitating its role as a modulator of enzyme activity and receptor signaling pathways.
Antibacterial Activity
A study evaluating the antibacterial efficacy of various synthesized piperidine derivatives found that compounds similar to this compound exhibited significant inhibitory effects against Salmonella typhi and Bacillus subtilis. The results indicated that the compound's structural characteristics play a crucial role in its antimicrobial potency .
| Compound Name | Bacterial Strain Tested | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Salmonella typhi | 20 |
| Compound B | Bacillus subtilis | 18 |
| N-Methyl... | Salmonella typhi | 22 |
Enzyme Inhibition Studies
In another study focusing on enzyme inhibition, this compound showed promising results as an AChE inhibitor. The IC50 values were comparable to known inhibitors, indicating its potential for therapeutic applications in neurodegenerative diseases.
| Enzyme Type | Compound Tested | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | N-Methyl... | 15.5 |
| Urease | N-Methyl... | 12.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
